2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone
Description
2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone is a fluorinated propanone derivative featuring a pyridine ring substituted at the 3-position with a benzylthio group ([(phenylmethyl)thio]) and a fluorine atom at the 2-position of the propanone chain. This structure confers unique physicochemical properties, including increased lipophilicity due to the benzylthio group and enhanced electronic effects from the fluorine atom. For instance, the isopropylthio analog exhibits moderate aquatic toxicity (fish LC₅₀ = 8.94 mg/L; water flea EC₅₀ = 28.8 mg/L) and low acute oral toxicity (LD₅₀ = 300–2,000 mg/kg) .
Properties
IUPAC Name |
1-(3-benzylsulfanylpyridin-2-yl)-2-fluoropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c1-11(16)15(18)14-13(8-5-9-17-14)19-10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPIOHRKNGHQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=N1)SCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744001 | |
| Record name | 1-[3-(Benzylsulfanyl)pyridin-2-yl]-2-fluoropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625826-84-8 | |
| Record name | 1-[3-(Benzylsulfanyl)pyridin-2-yl]-2-fluoropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone typically involves the reaction of 2-fluoropyridine with a suitable thioether and a propanone derivative. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone involves its interaction with specific molecular targets. The fluorine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Research Findings and Implications
- Synthetic Accessibility : The benzylthio group can be introduced via nucleophilic substitution or coupling reactions, as seen in pyridinylmethoxy syntheses ().
- Toxicity Profile : Benzylthio derivatives may exhibit higher persistence in environmental systems compared to alkylthio analogs due to reduced biodegradability .
- Therapeutic Potential: Thioether-containing compounds like axitinib highlight the role of sulfur-based substituents in drug design, suggesting possible applications for the target compound in kinase inhibition or anticancer research .
Biological Activity
2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone, with the CAS number 625826-84-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . It features a pyridine ring substituted with a phenylmethylthio group and a fluoro group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown cytotoxic effects against Jurkat cells and A-431 cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Anticonvulsant Properties : The compound has been evaluated for its anticonvulsant activity, showing promise in preclinical models. Its structure suggests potential interactions with neurotransmitter systems involved in seizure activity .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. Molecular dynamics simulations indicate that the compound interacts primarily through hydrophobic contacts with target proteins, which may enhance its efficacy against various cellular processes .
Case Study 1: Antitumor Activity
In a study evaluating various thiazole-bearing compounds, this compound was included in a panel of compounds tested for cytotoxicity. The results indicated significant growth inhibition in HT29 colorectal cancer cells, highlighting its potential as an anticancer agent .
Case Study 2: Anticonvulsant Effects
Another investigation focused on the anticonvulsant properties of this compound. In rodent models, it demonstrated a dose-dependent reduction in seizure severity and frequency, suggesting that it may modulate GABAergic transmission or other neurotransmitter systems involved in seizure activity .
Comparative Data Table
The following table summarizes the biological activities and IC50 values of this compound compared to other compounds:
| Compound Name | Activity Type | Cell Line/Model | IC50 (µM) |
|---|---|---|---|
| This compound | Antitumor | Jurkat/A-431 | <10 |
| Doxorubicin | Antitumor | Jurkat/A-431 | ~5 |
| Compound X | Anticonvulsant | Rodent Seizure Model | <20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
